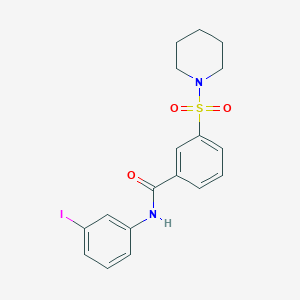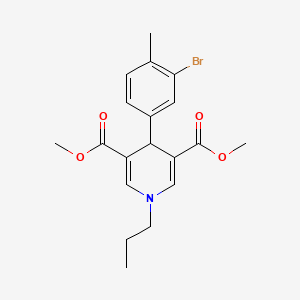
N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as KML29, is a chemical compound that has been studied extensively in recent years due to its potential therapeutic applications. This compound is a selective antagonist of the melanocortin-4 receptor (MC4R), which is involved in the regulation of appetite and energy metabolism.
Mecanismo De Acción
N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide works by selectively blocking the MC4R, which is a key regulator of appetite and energy metabolism. MC4R is expressed in the hypothalamus, where it plays a role in regulating food intake and energy expenditure. By blocking MC4R, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide reduces food intake and increases energy expenditure, leading to weight loss.
Biochemical and Physiological Effects:
In addition to its effects on weight loss and glucose metabolism, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has also been shown to have other biochemical and physiological effects. For example, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce inflammation in adipose tissue and improve lipid metabolism in obese mice. Additionally, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide as a research tool is its selectivity for the MC4R, which allows researchers to study the specific effects of blocking this receptor. Additionally, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to be effective in animal models of obesity and related metabolic disorders, which makes it a promising candidate for further research. However, one limitation of N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide is its relatively low potency, which may make it less effective in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide and related compounds. One area of interest is the development of more potent MC4R antagonists that can be used in clinical trials for the treatment of obesity and related metabolic disorders. Additionally, researchers may investigate the potential of N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Finally, further studies are needed to understand the long-term effects of MC4R antagonists on metabolism and overall health.
Aplicaciones Científicas De Investigación
N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been studied extensively for its potential therapeutic applications in the treatment of obesity and related metabolic disorders. Several studies have shown that MC4R antagonists like N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide can reduce food intake and increase energy expenditure, leading to weight loss in animal models. Additionally, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and glucose tolerance in obese mice, suggesting that it may have potential as a treatment for type 2 diabetes.
Propiedades
IUPAC Name |
N-(3-iodophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O3S/c19-15-7-5-8-16(13-15)20-18(22)14-6-4-9-17(12-14)25(23,24)21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXHVOZWOOMBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetylamino)benzoate](/img/structure/B3504836.png)
![2-({4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B3504837.png)
![2-methyl-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3504838.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3504846.png)

![5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one](/img/structure/B3504867.png)
![8-[(3,4-diethoxybenzyl)thio]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3504872.png)
![2-(3,4-diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B3504888.png)

![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3504905.png)
![N-(2,4-dichlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3504907.png)
![4-benzoylbenzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3504913.png)

![2-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3504917.png)